![molecular formula C18H11ClN2O3 B5676188 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B5676188.png)
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-furamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including condensation reactions and the application of different catalysts. For instance, Demir et al. (2016) synthesized a closely related compound through a series of steps including X-ray diffraction, IR, NMR, and UV-Vis spectra, highlighting the importance of accurate measurement and optimization techniques in the synthesis process (Demir et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-furamide has been examined using various spectroscopic methods. The study by Demir et al. used hybrid-DFT methods to compute optimized geometrical structures, vibrational frequencies, and chemical shifts, which were in strong agreement with experimentally measured values, indicating the compound's complex but well-defined molecular structure (Demir et al., 2016).
Chemical Reactions and Properties
Chemical reactions and properties of similar compounds have been studied to understand their reactivity and interaction with other chemicals. Wu et al. (2014) described a Cu-catalysed intramolecular coupling cyclization reaction for the efficient synthesis of benzoxazoles, which could be related to the chemical reactions involving N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-furamide (Wu et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds under various conditions. While specific studies on N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-furamide are not available, research on related compounds provides insights into their physical characteristics, such as solubility in polar solvents and high thermal stability, as indicated by Marcos-Fernández et al. (2001) in their study on aromatic poly(amide-benzoxazole)s (Marcos‐Fernández et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and degradation behavior, are significant for practical applications and handling of the compound. Studies on similar benzamide and benzoxazole derivatives, like those by Wu et al., provide a foundation for understanding these properties in compounds like N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-furamide. These studies often focus on the interaction of the compound with other chemical entities and its stability under various conditions (Wu et al., 2014).
properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O3/c19-13-8-7-11(20-17(22)16-6-3-9-23-16)10-12(13)18-21-14-4-1-2-5-15(14)24-18/h1-10H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXKQUJAAZMYGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=CO4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]furan-2-carboxamide |
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